molecular formula C9H9ClN4 B13906689 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine

Cat. No.: B13906689
M. Wt: 208.65 g/mol
InChI Key: SFPLQSYJFTUTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group and a 1-methylpyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine typically involves the reaction of 2-(1-methylpyrazol-4-yl)pyrimidine with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions. The reaction proceeds via electrophilic substitution at the 4-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
  • 4-(Hydroxymethyl)-2-(1-methylpyrazol-4-yl)pyrimidine
  • 4-(Methylthio)-2-(1-methylpyrazol-4-yl)pyrimidine

Uniqueness

4-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

4-(chloromethyl)-2-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C9H9ClN4/c1-14-6-7(5-12-14)9-11-3-2-8(4-10)13-9/h2-3,5-6H,4H2,1H3

InChI Key

SFPLQSYJFTUTKE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.